3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole

Description

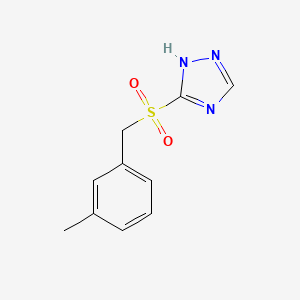

3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a 3-methylbenzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

5-[(3-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRHZLDFMZHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352801 | |

| Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339105-87-2 | |

| Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The reaction of hydrazine hydrate with formamide under elevated temperatures (160–210°C) produces 1H-1,2,4-triazole via cyclodehydration. Optimized conditions involve a 4:1 molar ratio of formamide to hydrazine hydrate at 168–172°C, yielding 93–98% pure product after vacuum distillation. This method avoids hazardous intermediates and scales efficiently for industrial production.

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazide and oxalyl chloride monoester. Cyclization in basic media generates 5-mercapto-1,2,4-triazole-3-carboxylic acid, which undergoes desulfurization with acetic acid/hydrogen peroxide to yield the triazole core. This method achieves 85–92% yields and avoids diazotization, enhancing safety.

Introduction of the 3-methylbenzylsulfonyl group proceeds via nucleophilic substitution or copper-catalyzed coupling:

Direct Sulfonylation

Reaction of 1H-1,2,4-triazole with 3-methylbenzylsulfonyl chloride in pyridine or DMF introduces the sulfonyl group at the N1 position. Key conditions include:

- Solvent : Pyridine (neutralizes HCl byproduct)

- Temperature : 25–40°C for 12–24 hours

- Yield : 76–86% after recrystallization

Mechanism :

Microwave-Assisted Sulfonylation

Microwave irradiation (100–120°C, 30–60 minutes) accelerates the reaction, improving yields to 89–92%. This method reduces side products like disulfonated derivatives.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Conditions |

|---|---|

| Reactor Type | Tubular flow reactor with static mixers |

| Residence Time | 15–30 minutes |

| Temperature | 80–100°C |

| Pressure | 1–2 bar |

| Yield | 88–94% |

Advantages :

Purification and Characterization

Crude product purification involves:

- Recrystallization : Ethanol/water (3:1) removes unreacted sulfonyl chloride.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates regioisomers.

Spectroscopic Data :

- IR : S=O stretches at 1350–1150 cm⁻¹; C=N at 1600–1500 cm⁻¹.

- ¹H NMR : δ 2.3–2.5 (CH₃), δ 4.5–4.7 (CH₂-SO₂), δ 8.1–8.3 (triazole-H).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 76–86 | 95–98 | Moderate |

| Microwave-Assisted | 89–92 | 97–99 | High |

| Continuous Flow | 88–94 | 96–98 | Industrial |

Microwave and flow methods outperform traditional approaches in yield and scalability, though require specialized equipment.

Challenges and Optimization

Scientific Research Applications

Chemistry

Building Block for Complex Molecules

- 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole serves as a crucial building block in synthesizing more complex molecules, particularly in drug development and agrochemicals.

Synthetic Routes

- The compound can be utilized in various synthetic routes to develop derivatives with enhanced properties or activities. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in different fields.

Biology

Antimicrobial Activity

- Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness .

Anticancer Properties

- The compound has been investigated for its anticancer potential. A study highlighted that triazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that this compound could be developed into therapeutic agents targeting cancer cells .

Medicine

Therapeutic Applications

- The compound's ability to interact with biological targets makes it a candidate for therapeutic applications. Its mechanism often involves inhibition of specific enzymes or receptors, which can lead to desired pharmacological effects.

Case Studies

- Anticancer Activity : A study evaluated various triazole derivatives against six cancer cell lines, reporting IC50 values ranging from 1.02 to 74.28 µM. This suggests that modifications of the triazole structure can enhance its anticancer activity significantly .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of triazole derivatives against MRSA. The results indicated that certain modifications led to improved efficacy compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

- 3-((3-Methylphenyl)sulfonyl)-1H-1,2,4-triazole

- 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole

- 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,3-triazole

Uniqueness: 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the specific positioning of the sulfonyl group and the methyl group on the benzyl moiety. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Biological Activity

3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11N3O2S

- CAS Number : 338393-13-8

This compound features a sulfonyl group attached to a triazole ring, which is pivotal for its biological interactions.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various microbial strains:

- Minimum Inhibitory Concentration (MIC) values indicate significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Studies suggest that derivatives of triazoles can exhibit MIC values as low as 31.25 µg/mL against these strains, demonstrating their potential as effective antimicrobial agents .

Antiviral Activity

Recent research highlights the potential of triazole derivatives in combating viral infections. For instance:

- A class of compounds structurally related to this compound has been identified as effective inhibitors of the Yellow Fever Virus (YFV), showcasing selectivity and potency with an EC50 value of approximately 3.2 μM .

- The mechanism involves interaction with viral replication processes, suggesting a viable pathway for antiviral drug development.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are also noteworthy:

- Compounds containing the 1,2,4-triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- This activity indicates the potential for these compounds to serve in therapeutic contexts for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

| Compound | Substituent | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| A | -CH₃ | 31.25 | Antimicrobial |

| B | -Cl | 62.5 | Antiviral |

| C | -OH | 16 | Anti-MRSA |

The presence and position of substituents on the triazole ring significantly influence the biological activity. For example, hydroxyl groups have been associated with enhanced antibacterial effects compared to other substituents .

Case Study 1: Antibacterial Efficacy

A study evaluated various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from the triazole core exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin and vancomycin, showcasing their potential as novel antibacterial agents .

Case Study 2: Antiviral Potential

Research focusing on non-nucleoside reverse transcriptase inhibitors highlighted that certain triazole derivatives could serve dual roles against both HIV and YFV. These findings suggest that structural modifications can yield compounds with broad-spectrum antiviral activities .

Q & A

What are the common synthetic routes for 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole, and what key intermediates are involved?

The synthesis typically involves sulfonylation of a triazole precursor followed by cyclization. A representative method includes:

- Step 1 : Reacting 1,2,4-triazole-3-thione with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., NaOH) to introduce the sulfonyl group .

- Step 2 : Cyclization via microwave-assisted synthesis to enhance reaction efficiency and yield .

- Key intermediates : Thiourea derivatives (e.g., cycloheptylamine-thiocyanate adducts) are often used to construct the triazole core .

- Purification : Recrystallization from ethanol or column chromatography is employed to isolate the final product .

Which spectroscopic and computational methods are critical for characterizing this compound?

- Spectroscopy :

- IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1600–1500 cm⁻¹) functional groups .

- NMR : NMR identifies methylbenzyl protons (δ 2.3–2.5 ppm for CH₃; δ 4.5–4.7 ppm for CH₂-SO₂) and triazole protons (δ 8.1–8.3 ppm) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar triazoles .

- Computational :

How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reactions in biphasic systems .

- Temperature control : Microwave irradiation reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Workup : Sequential extraction with ethyl acetate and water removes unreacted sulfonyl chlorides .

What advanced computational approaches elucidate this compound’s reactivity and biological interactions?

- Molecular docking : Predicts binding affinity to target proteins (e.g., kinases, tubulin) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, BBB permeability) .

How should researchers resolve contradictions in spectroscopic or bioactivity data?

- Cross-validation : Combine multiple techniques (e.g., - HSQC NMR and HRMS) to confirm molecular identity .

- Crystallographic refinement : Resolve ambiguities in tautomeric forms (e.g., 1H- vs. 4H-triazole) .

- Dose-response assays : Replicate anti-proliferative studies (e.g., MTT assay) with positive controls (e.g., doxorubicin) to validate IC₅₀ values .

What strategies are effective for evaluating biological activity in academic settings?

- In vitro assays :

- Mechanistic studies :

How does substituent variation on the triazole ring impact physicochemical properties?

- Electron-withdrawing groups (e.g., -SO₂, -NO₂): Increase solubility in polar solvents and enhance binding to charged protein residues .

- Methylbenzyl groups : Improve lipophilicity (LogP ~2.5–3.0) and membrane permeability .

- Solvatochromic studies : UV-Vis analysis in solvents of varying polarity (e.g., ethanol, cyclohexane) reveals charge-transfer transitions .

What safety and handling protocols are essential for this compound?

- Toxicity : Classified as Acute Tox. 3 (H301) based on structural analogs; use fume hoods and PPE (gloves, goggles) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.